REACTION_CXSMILES
|
FC1C=CC(CN2C3C=CC=CC=3N=C2)=CC=1.C([Li])CCC.[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][N:33]2[CH2:38][CH2:37][CH:36]([C:39](OC)=[O:40])[CH2:35][CH2:34]2)=[CH:27][CH:26]=1>C1COCC1.CCCCCC>[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][N:33]2[CH2:38][CH2:37][CH:36]([CH:39]=[O:40])[CH2:35][CH2:34]2)=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CN1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxylic acid, methyl ester
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCN1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
WAIT
|
Details
|
After ca. 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
where the aqueous mixture was extracted two times with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording a viscous oil
|
Type
|
CUSTOM
|
Details
|
This was purified by a combination of flash chromatography (ethyl acetate) and crystallization (cyclohexane)
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CCN1CCC(CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |